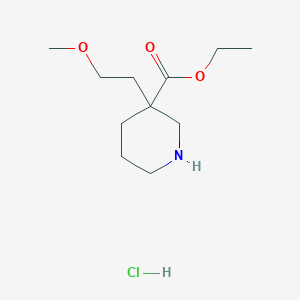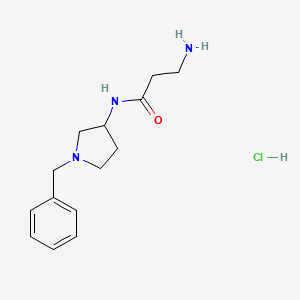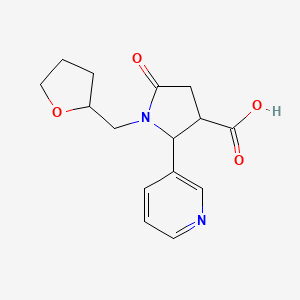![molecular formula C7H5N3O2 B1486332 Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1086375-50-9](/img/structure/B1486332.png)
Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Übersicht
Beschreibung
Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a chemical compound that appears as a yellow powder . It is part of the pyrazolo[1,5-a]pyrimidines family, which has been identified as strategic compounds for optical applications .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been reported in various studies . The synthesis process involves a sequential opening/closing cascade reaction .Molecular Structure Analysis
The molecular structure of Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid has been analyzed in several studies . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties . The properties and stability found in this family of compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid appears as a yellow powder . More detailed physical and chemical properties such as melting point, infrared spectrum, and NMR data can be found in the literature .Wissenschaftliche Forschungsanwendungen
- Application: Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .
- Method: The study identified a family of PPs that have key characteristics for optical applications. These PPs have simpler and greener synthetic methodology and tunable photophysical properties .
- Results: The study found that electron-donating groups at position 7 on the fused ring improve both the absorption and emission behaviors .
- Application: Pyrazolo[1,5-a]pyrimidine derivatives have played an important role in the development of antitumor agents due to their structural diversity and good kinase inhibitory activity .
- Method: Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .
- Results: The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Fluorescent Molecules for Optical Applications
Antitumor Agents
- Application: Pyrazolo[1,5-a]pyrimidines have found use in the agricultural industry as pesticides .
- Method: The specific methods of application and experimental procedures would depend on the specific pesticide formulation and the target pests .
- Results: While specific results would vary, the overall goal is to effectively control pest populations without causing undue harm to non-target organisms or the environment .
- Application: Pyrazolo[1,5-a]pyrimidines have been used in the creation of dyes and pigments .
- Method: The specific methods of application and experimental procedures would depend on the specific dye or pigment being produced .
- Results: The results would be vibrant and stable colors suitable for a variety of applications .
Pesticides
Dyes and Pigments
- Application: Pyrazolo[1,5-a]pyrimidines have been used as kinase inhibitors. They have shown excellent activity against various kinases such as B-Raf, KDR, Lck, Src, Aurora, Trk, PI3K-γ, FLT-3, C-Met kinases, STING, TRPC .
- Method: The specific methods of application and experimental procedures would depend on the specific kinase being targeted .
- Results: The results would be the inhibition of the targeted kinase, which could have various therapeutic effects depending on the specific kinase .
- Application: Pyrazolo[1,5-a]pyrimidines have been used as fluorescent molecules for bioimaging applications .
- Method: The specific methods of application and experimental procedures would depend on the specific bioimaging application .
- Results: The results would be the ability to visualize certain biological processes or structures using the fluorescence of the Pyrazolo[1,5-a]pyrimidines .
Kinase Inhibitors
Fluorescent Molecules for Bioimaging Applications
Safety And Hazards
While specific safety and hazards information for Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is not available, general safety measures for handling chemical compounds should be followed. These include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
pyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-2-4-10-6(9-5)1-3-8-10/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDWLDBGGVPVAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)N=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
CAS RN |
1086375-50-9 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[7-(3,4-Dimethoxyphenyl)-9-[(1-methyl-2-piperidinyl)methoxy]-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-1-propanone](/img/structure/B1486251.png)


![6,9-Diazaspiro[4.5]decan-10-one hydrochloride](/img/structure/B1486256.png)








![1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone hydrochloride](/img/structure/B1486269.png)
